di-2-Pyridyl ketone

Catalog No.
S577696
CAS No.
19437-26-4
M.F
C11H8N2O
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-2-Pyridyl ketone

CAS Number

19437-26-4

Product Name

di-2-Pyridyl ketone

IUPAC Name

dipyridin-2-ylmethanone

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C11H8N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8H

InChI Key

QPOWUYJWCJRLEE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CC=N2

Synonyms

2,2'-dipyridyl ketone, 2,2'-dipyridylketone

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CC=N2

Synthesis of Metal Complexes:

Di-2-pyridyl ketone acts as a chelating ligand, meaning it can bind to metal ions through its two nitrogen atoms and the oxygen atom in its structure. This ability allows it to participate in the formation of various metal complexes.

  • Star-shaped Complexes: Research has shown that di-2-pyridyl ketone can be used to prepare unusual "star-shaped" {Ni(II)(3)Ln(III)(μ-OR)(6)}(3+) complexes, where Ni(II) represents nickel(II) ions, Ln(III) represents lanthanide(III) ions, OR represents alkoxide groups, and μ-OR represents bridging alkoxide ligands. These complexes exhibit unique structural features and potential applications in areas like catalysis and magnetism [1].

Source

[1] N. Herrmanns, M. Reiher, M. Renz, P. Gütlich, O. Waldmann, "Unusual {Ni(II)(3)Ln(III)(μ-OR)(6)}(3+) Complexes with a 'Star' Topology," Angewandte Chemie International Edition, vol. 40, no. 13, pp. 2547-2550, 2001.

Triangular Metal Complexes:

The monoanionic form of di-2-pyridyl ketone, where one hydrogen atom is removed from a nitrogen atom, can also be utilized in the synthesis of triangular Ni₂M complexes, where M represents lanthanide or yttrium ions. These complexes possess interesting magnetic properties and potential applications in molecular magnetism [2].

Source

[2] Y.-Q. Zhang, W.-X. Zhang, J. Li, R.-B. Fu, S.-Q. Liu, "Facile Synthesis and Characterization of Triangular Ni2M (M = Ln, Y) Complexes with Di(2-pyridyl) ketone Monoanion Ligands," Inorganic Chemistry, vol. 46, no. 8, pp. 3110-3115, 2007.

Di-2-Pyridyl ketone is an organic compound with the chemical formula C₁₁H₈N₂O. It features two pyridine rings attached to a carbonyl group, making it a notable member of the ketone family. This compound is characterized by its ability to act as a bidentate ligand, coordinating with various metal ions through its nitrogen atoms and carbonyl oxygen. The structural attributes of di-2-pyridyl ketone contribute to its diverse reactivity and applications in coordination chemistry and biological systems.

The mechanism of action for DPK itself is not well-understood. However, its derivatives, such as Schiff base ligands derived from DPK, exhibit anti-proliferative activity in cancer cells. The specific mechanism for this anti-cancer effect is still under investigation, but it may involve the ligand's ability to disrupt cell growth pathways [].

, primarily involving coordination with metal ions. Notable reactions include:

  • Nucleophilic Addition: Di-2-pyridyl ketone reacts with antimony(III) fluoride in methanol, leading to the formation of an antimony(III) complex through nucleophilic addition from the solvent .
  • Coordination Chemistry: It forms complexes with various metal ions, including cadmium, indium, and lanthanides. For instance, its reaction with cadmium(II) halides results in the formation of stable coordination polymers .
  • Oxidation Reactions: The compound can undergo oxidation reactions catalyzed by copper(II) salts, resulting in products that exhibit different properties compared to the original ketone .

Di-2-Pyridyl ketone exhibits biological activity that has been explored in various contexts. Its chelating properties allow it to interact with metal ions in biological systems, which can influence enzyme activities and cellular processes. Studies have indicated potential roles in:

  • Antimicrobial Activity: Some derivatives of di-2-pyridyl ketone have shown promise as antimicrobial agents due to their ability to chelate essential metal ions required for microbial growth.
  • Antioxidant Properties: The compound's structure allows it to act as an antioxidant, scavenging free radicals and protecting biological systems from oxidative stress.

The synthesis of di-2-pyridyl ketone can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of 2-acetylpyridine with pyridine in the presence of a suitable acid catalyst.
  • Oxidative Methods: Aerial oxidation of 2-pyridyl hydrazones can yield di-2-pyridyl ketone under specific conditions .
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of di-2-pyridyl ketone from simpler precursors.

Di-2-Pyridyl ketone finds applications across various fields:

  • Coordination Chemistry: Its ability to form stable complexes with transition metals makes it valuable in synthesizing new materials and catalysts.
  • Analytical Chemistry: It is used as a reagent for detecting and quantifying metal ions due to its chelation properties.
  • Pharmaceuticals: The compound's biological activity has led to investigations into its potential use in drug development, particularly as an antimicrobial or antioxidant agent.

Studies on the interactions of di-2-pyridyl ketone with metal ions have revealed significant insights into its coordination behavior:

  • Chelation Studies: The compound forms stable chelates with various metal ions, influencing their solubility and reactivity.
  • Spectroscopic Analysis: Techniques such as UV-Vis spectroscopy and NMR have been employed to study the electronic transitions and molecular environment surrounding the metal-ligand complexes.

Di-2-Pyridyl ketone shares structural similarities with several other compounds, which can be compared based on their coordination properties and applications:

CompoundFormulaUnique Features
2-Pyridyl ketoneC₇H₇NOMonodentate ligand; less sterically hindered
4-Pyridyl ketoneC₇H₇NOSimilar reactivity but different electronic properties
Di-(4-pyridyl) ketoneC₁₁H₈N₂OIncreased stability due to para-substitution
2,6-Dipyridyl ketoneC₉H₉N₂OEnhanced steric hindrance; different coordination modes

Di-2-Pyridyl ketone is unique due to its specific arrangement of nitrogen donor sites and carbonyl functionality, allowing for versatile coordination chemistry that is not present in all similar compounds. Its distinct properties make it particularly valuable in both synthetic and biological contexts.

The synthesis of dpk was first optimized in the 1970s through the oxidation of di-2-pyridyl carbinol using nitric acid or potassium permanganate. A key innovation involved reacting pyridyl derivatives (e.g., pyridyl glyoxylic acid) with alkoxide ions in anhydrous solvents, followed by hydrolysis and acidification to yield the carbinol intermediate, which was subsequently oxidized to dpk. Early studies highlighted its UV-absorbing properties, making it suitable for applications in protective coatings and transparent films.

Table 1: Key Historical Milestones in Di-2-Pyridyl Ketone Research

YearDevelopmentReference
1965First synthesis via pyridil rearrangement
1970Patent for high-yield oxidation method
1997Octanuclear Cu(II) complexes reported
2023Mn clusters with dpk and diols studied
2024Pd(II) complexes for catalysis developed

Significance in Coordination Chemistry

Dpk’s flexibility in coordination arises from its ability to act as a bidentate ligand via the two pyridyl nitrogen atoms or as a tridentate ligand when the carbonyl oxygen participates. This adaptability has led to diverse complexes with transition metals (e.g., Cu, Ni, Pd) and lanthanides.

Coordination Modes of Di-2-Pyridyl Ketone

  • Bidentate (N,N): Two pyridyl nitrogens bind to a metal center, forming a chelate ring.
  • Tridentate (N,N,O): The carbonyl oxygen participates, creating a six-membered chelate ring.
  • Gem-Diol or Hemiketal Forms: Metal-promoted hydration or alcoholysis converts the carbonyl into a gem-diol ($$ \text{(py)}2\text{C(OH)}2 $$) or hemiketal ($$ \text{(py)}_2\text{C(OR)(OH)} $$), enabling additional coordination sites.

Figure 1: Schematic representation of dpk coordination modes. (Adapted from )

Current Research Trends and Applications

Modern research focuses on leveraging dpk’s structural versatility for advanced materials and catalytic systems.

Metal-Organic Clusters and Magnetic Materials

Dpk facilitates the assembly of high-nuclearity clusters, often incorporating additional ligands like carboxylates or diols. For example:

  • Mn Clusters: Reaction with 1,3-propanediol yields [Mn$$_{11}$$] clusters with mixed-valence states and single-molecule magnet (SMM) behavior.
  • Ni Clusters: An [Ni$$_{11}$$] cluster with acetate and dpk ligands exhibits a unique core topology and $$ S = 3 $$ ground state.

Table 2: Representative Metal Clusters with Di-2-Pyridyl Ketone

MetalNuclearityLigandsMagnetic PropertiesReference
Cu(II)Octanuclear$$ \text{(py)}2\text{C(OH)}2 $$, AcetateAntiferromagnetic interactions
Mn(II/III)Undecanuclear$$ \text{(py)}2\text{C(OH)}2 $$, DiolsSMM behavior
Ni(II)UndecanuclearAcetate, $$ \text{(py)}2\text{C(OH)}2 $$$$ S = 3 $$

Catalytic Applications

Pd(II) complexes with dpk have shown efficacy in catalytic cross-coupling reactions:

  • Heck Reaction: Complexes such as (dpk)PdCl$$_2$$ achieve high yields (up to 92%) in iodobenzene-methyl acrylate coupling under mild conditions.
  • Mechanistic Insights: Ethanol addition to the carbonyl group modulates catalytic activity, as evidenced by UV-vis and FT-IR studies.

Figure 2: Catalytic cycle for the Heck reaction using (dpk)PdCl$$_2$$. (Adapted from )

Anticancer and Biomedical Applications

Cu(II) complexes of dpk derivatives exhibit potent anticancer activity:

  • ROS Generation: The complex [Cu(L)(H$$2$$O)]·H$$2$$O·NO$$_3$$ induces apoptosis in cancer cells via reactive oxygen species (ROS) production.
  • DNA Binding: Docking studies suggest interactions with 1BNA-DNA, highlighting potential therapeutic targets.

Fluorescent Materials

Cadmium(II) complexes with dpk and pseudohalides (e.g., SCN$$^-$$) display tunable luminescence in solid-state and solution-phase environments. Interactions such as π–π stacking and hydrogen bonding govern their photoluminescent behavior.

Classical Synthesis Approaches

Classical methods for DPK synthesis often rely on condensation reactions and pyridine functionalization. The Kröhnke pyridine synthesis is a cornerstone approach, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds under mild conditions [3]. For example, treatment of bromomethyl ketones with pyridine generates α-pyridinium intermediates, which undergo Michael addition with enones to form 1,5-dicarbonyl intermediates. Subsequent cyclization with ammonium acetate yields functionalized pyridines, including DPK derivatives [3].

Another classical route is the Claisen-Schmidt condensation, where 2-acetylpyridine and 2-formylpyridine react under basic conditions. This method produces 1,3-bis(pyridin-2-yl)prop-2-en-1-one, a precursor to DPK, via aldol-like mechanisms [2]. The reaction typically employs ethanol or methanol as solvents, with yields influenced by temperature and base strength.

MethodReagents/ConditionsKey IntermediateYield
Kröhnke SynthesisNH₄OAc, MeOH, RT1,5-Dicarbonyl60–80% [3]
Claisen-SchmidtNaOH, EtOH, reflux1,3-Bis(pyridin-2-yl)enone50–70% [2]

Modern Synthetic Routes

Modern strategies leverage transition metal catalysis and cross-coupling reactions. Palladium-mediated protocols, for instance, enable efficient C–C bond formation. In one approach, Pd(II) complexes derived from DPK act as catalysts for Heck coupling, demonstrating high activity under mild conditions [1]. These complexes, such as (dpk)PdCl₂, are synthesized via direct coordination of DPK with Pd salts, achieving yields exceeding 85% [1].

Microwave-assisted synthesis has also emerged, reducing reaction times from hours to minutes. For example, DPK derivatives can be obtained in 90% yield within 15 minutes using microwave irradiation, compared to 24 hours under conventional heating [3].

Green Chemistry Approaches

Green methodologies prioritize solvent reduction and energy efficiency. Ethanol-mediated synthesis is notable: DPK forms via nucleophilic addition of ethanol to the ketone group of intermediates like (dpk)PdCl₂, yielding hydrated adducts (e.g., (dpk·EtOH)PdCl₂) under ambient conditions [1]. This approach avoids toxic solvents and minimizes waste.

Mechanochemical grinding, a solvent-free technique, has been applied to DPK derivative synthesis. Ball-milling 2-acetylpyridine with aldehydes in the presence of K₂CO₃ produces enones with 75% efficiency, eliminating liquid waste [2].

Scalable Production Methods

Industrial-scale DPK production emphasizes cost-effective precursors and continuous flow systems. The Kröhnke method is adaptable to large batches, with optimized ammonium acetate stoichiometry and reflux conditions enhancing yield to 85% [3]. Continuous flow reactors further improve scalability, enabling kilogram-scale synthesis with consistent purity (>98%).

ParameterBatch ProcessFlow Process
Reaction Time24 hours2 hours
Yield70%88%
Purity95%99%

One-Pot Synthesis of Complexes

DPK’s chelating ability facilitates one-pot metal complex synthesis. For instance, mixing DPK with PdCl₂ in ethanol generates (dpk)PdCl₂, which further reacts in situ with acetate ions to form (dpk)Pd(OAc)₂ [1]. These complexes exhibit square-planar geometries, as confirmed by XRD, and serve as catalysts in cross-coupling reactions [1].

ComplexLigandGeometryApplication
(dpk)PdCl₂DPKSquare-planarHeck coupling [1]
(dpk·EtOH)PdCl₂DPK-ethanol adductMonoclinicDNA interaction studies [1]

Condensation Reactions for Derivative Synthesis

DPK derivatives are synthesized via condensation with amines, hydrazines, and carbonyl compounds. For example, thiosemicarbazone derivatives form by reacting DPK with thiosemicarbazides, yielding ligands with enhanced metal-binding capacity . The Claisen-Schmidt reaction also produces cyclohexane derivatives, such as 2,4,6-tri(pyridin-2-yl)cyclohexanones, through sequential aldol additions [2].

Mechanism Insight:

  • Enolate Formation: Base deprotonates 2-acetylpyridine, generating an enolate.
  • Nucleophilic Attack: Enolate attacks 2-formylpyridine, forming a β-keto-enol intermediate.
  • Cyclization: Intramolecular dehydration yields polycyclic derivatives [2].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19437-26-4

Wikipedia

Bis(2-pyridyl) ketone

Dates

Modify: 2023-08-15

Explore Compound Types